1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol
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Overview
Description
1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol is an organic compound that features both a methylsulfanyl group and a nitrophenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol typically involves the reaction of 2-(Methylsulfanyl)benzaldehyde with 4-nitrobenzylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then subjected to a reduction process using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed
Oxidation: 1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanone.
Reduction: 1-[2-(Methylsulfanyl)phenyl]-2-(4-aminophenyl)ethanol.
Substitution: 1-[2-(Halophenyl)phenyl]-2-(4-nitrophenyl)ethanol.
Scientific Research Applications
1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The methylsulfanyl group may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Methylsulfanyl)phenyl]-2-(4-aminophenyl)ethanol
- 1-[2-(Ethylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol
- 1-[2-(Methylsulfanyl)phenyl]-2-(4-chlorophenyl)ethanol
Uniqueness
1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol is unique due to the combination of the methylsulfanyl and nitrophenyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
35717-55-6 |
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Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)-2-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C15H15NO3S/c1-20-15-5-3-2-4-13(15)14(17)10-11-6-8-12(9-7-11)16(18)19/h2-9,14,17H,10H2,1H3 |
InChI Key |
IOVYVDMJYMOOGC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C(CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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